2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide
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Overview
Description
2,3-Dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic organic compound with the molecular formula C16H13Cl3N2O2S This compound is characterized by its complex structure, which includes multiple functional groups such as chlorides, a benzyl sulfanyl group, and a methoxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 6-methoxy-3-pyridinecarboxylic acid, and acrylamide.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with a thiol compound to form the 2-chlorobenzyl sulfanyl intermediate.
Coupling Reaction: This intermediate is then coupled with 6-methoxy-3-pyridinecarboxylic acid under specific conditions to form the desired acrylamide derivative.
Chlorination: The final step involves the chlorination of the acrylamide derivative to introduce the two chlorine atoms at the 2 and 3 positions of the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may be used to study the effects of specific functional groups on biological activity. Its structure allows for the exploration of interactions with various biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure could lead to the discovery of novel therapeutic agents.
Industry
In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide exerts its effects depends on its interaction with molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide: Similar structure but with a sulfinyl group instead of a sulfanyl group.
2,3-Dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide.
Uniqueness
The uniqueness of 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c1-23-13-7-6-11(8-20-13)21-16(22)14(18)15(19)24-9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIGRAAQLUNDC-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=CC=C2Cl)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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